Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate is a chemical compound with the molecular formula C12H16N2O3. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a phenylamino group attached to a carbamate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate typically involves the reaction of ethyl 2-oxo-2-(phenylamino)acetate with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2-(phenylamino)acetate: Similar in structure but lacks the methyl group.
Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate: Shares some structural similarities but has a different core structure
Uniqueness
Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl N-(2-anilino-2-oxoethyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H16N2O3/c1-3-17-12(16)14(2)9-11(15)13-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,13,15) |
InChI Key |
IJGQKVCKSRURPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)CC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.